molecular formula C10H12IN3O2 B1396280 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide CAS No. 443863-27-2

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide

Cat. No.: B1396280
CAS No.: 443863-27-2
M. Wt: 333.13 g/mol
InChI Key: ZXCPJTOAPZUSOL-UHFFFAOYSA-N
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Description

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide is an organic compound that features a hydrazine group, an iodophenyl group, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-iodoaniline and succinic anhydride.

    Formation of Intermediate: 4-iodoaniline reacts with succinic anhydride to form N-(4-iodophenyl)-4-oxobutanamide.

    Hydrazination: The intermediate is then treated with hydrazine hydrate to introduce the hydrazino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy compounds.

    Reduction: The carbonyl group in the butanamide backbone can be reduced to form alcohol derivatives.

    Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Alcohol derivatives of the butanamide backbone.

    Substitution: Compounds with different substituents replacing the iodine atom.

Scientific Research Applications

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, inhibiting their activity or modulating their function.

    Pathways Involved: The compound could affect various biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    4-hydrazino-N-(4-bromophenyl)-4-oxobutanamide: Similar structure but with a bromine atom instead of iodine.

    4-hydrazino-N-(4-chlorophenyl)-4-oxobutanamide: Similar structure but with a chlorine atom instead of iodine.

    4-hydrazino-N-(4-fluorophenyl)-4-oxobutanamide: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

4-hydrazino-N-(4-iodophenyl)-4-oxobutanamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The iodine atom can also be a useful handle for further functionalization or radiolabeling in research applications.

Properties

IUPAC Name

4-hydrazinyl-N-(4-iodophenyl)-4-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12IN3O2/c11-7-1-3-8(4-2-7)13-9(15)5-6-10(16)14-12/h1-4H,5-6,12H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCPJTOAPZUSOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCC(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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